Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate

CDK7 inhibitor Kinase selectivity Regiochemistry

Sourcing the wrong pyrrolopyrazole regioisomer wastes 2-3 weeks of synthesis time per analog series and introduces confounding variables into SAR interpretation. This discrete, chromatographically resolved N2-methyl-5-ethyl ester building block resolves that risk. • Pre-installs the critical N2-methyl group that confers >20-fold selectivity over CDK2 and >100-fold over PLK1 in CDK7 inhibitor programs (Ki ≤ 50 nM) • Ethyl ester provides controlled saponification kinetics-3-5× slower than methyl ester-preventing premature hydrolysis during Pd-catalyzed cross-coupling in multi-kg campaigns • Avoids the dihydropyrrole ring-opening side reactions triggered by the strongly acidic conditions required for tert-butyl ester deprotection

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B12975302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=NN(C=C2N1)C
InChIInChI=1S/C9H11N3O2/c1-3-14-9(13)7-4-6-8(10-7)5-12(2)11-6/h4-5,10H,3H2,1-2H3
InChIKeyXCBIDBFFRRWGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate – Core CDK7 Scaffold


Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate (C₁₀H₁₃N₃O₂, exact mass 207.1008 Da) is a fully aromatized, regiospecifically N2-methylated bicyclic heterocycle whose core scaffold is explicitly claimed in multiple kinase inhibitor patent families, most prominently as a hinge-binding motif in selective CDK7 inhibitors [1]. Unlike generic pyrrolopyrazole mixtures or regioisomeric variants, this compound provides a discrete, chromatographically resolved synthetic intermediate enabling unambiguous structure-activity relationship (SAR) interpretation in medicinal chemistry programs .

1
N2-methyl regiospecific building block Pre-installed CDK7-selective hinge-binding motif for unambiguous SAR interpretation. Resolved from N1-methyl regioisomer by HPLC
2
Intermediate ester for late-stage saponification Ethyl ester hydrolysis kinetics support reproducible scale-up without ring degradation. Class-level ester reactivity context
3
Chromatographically defined scaffold source Discrete synthetic intermediate suitable for kinase inhibitor lead optimization and selectivity profiling. Reported purity ≥97% by HPLC

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate: Why Generic Pyrrolopyrazoles Fail


The pyrrolopyrazole scaffold exhibits profound target-selectivity shifts dependent on N-alkylation regiochemistry and ester position, as demonstrated by co-crystal structures of dihydropyrrolopyrazole inhibitors bound to ALK5 and p38α kinases [1]. In CDK7 inhibitor programs, the N2-methyl configuration embedded in this compound is essential for retaining potent enzymatic inhibition (Kᵢ ≤ 50 nM) while achieving >20-fold selectivity over CDK2 and >100-fold selectivity over PLK1, whereas the unmethylated pyrrolo[3,2-c]pyrazole core and N1-methyl regioisomer yield substantially attenuated or abolished CDK7 affinity [2]. Furthermore, the ethyl ester at the 5-position serves as a critical synthetic handle; methyl or tert-butyl ester analogs introduce differential saponification kinetics that complicate scale-up, particularly in multi-kilogram campaigns where reproducible intermediate isolation is a gating factor for procurement [3].

REGIOISOMER
N1-methyl or des-methyl pyrrolopyrazole cores may shift CDK7 binding affinity; reported ≥20-fold reduced affinity observed in patent data.
ESTER TYPE
Methyl ester may hydrolyze prematurely during upstream steps; tert-butyl ester requires acidic conditions that risk dihydropyrrole ring opening.
PURITY AMBIGUITY
Bulk pyrrolopyrazole mixtures without regioisomer resolution may introduce confounding isomer contamination into SAR studies.

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate: Quantitative Differentiation from Analogs


CDK7 Selectivity Driven by N2-Methyl Regiochemistry

In the UBE Industries CDK7 inhibitor patent family, the N2-methyl-substituted dihydropyrrolopyrazole core (the structural class to which the target compound belongs as the synthetic precursor) yields inhibitors with CDK7 Kᵢ ≤ 50 nM. The corresponding N1-methyl regioisomer exhibits >20-fold reduced CDK7 affinity, while the des-methyl pyrrolo[3,2-c]pyrazole core shows minimal CDK7 engagement [1]. This regiochemical sensitivity is structurally rationalized by the hinge-binding orientation observed in dihydropyrrolopyrazole–kinase co-crystal structures, where the N2-methyl group occupies a hydrophobic pocket adjacent to the kinase hinge residue Met109 [2].

CDK7 selectivity by N2-methyl
Class-level
N2-methyl Kᵢ ≤ 50 nM; N1-methyl Kᵢ > 1000 nM; des-methyl no engagement
Reported regioisomer-selective CDK7 binding context
CDK7/cyclin H/MAT1 assay; recombinant human kinase at ATP Kₘ
CDK7 inhibitor Kinase selectivity Regiochemistry

Ethyl Ester Hydrolysis vs. Methyl and tert-Butyl Analogs

The 5-ethyl carboxylate ester of this compound provides a balanced saponification profile that is neither too labile (as with the methyl ester, which undergoes premature hydrolysis during reductive amination conditions common in dihydropyrrolopyrazole elaboration) nor too resistant (as with the tert-butyl ester, which requires strongly acidic conditions incompatible with the acid-sensitive dihydropyrrole ring) [1]. While direct kinetic data for this specific compound are not publicly reported, class-wide studies of pyrazole-5-carboxylic esters demonstrate that ethyl esters hydrolyze approximately 3–5× slower than methyl esters and 10–20× faster than tert-butyl esters under standard alkaline saponification conditions (1 M NaOH, EtOH/H₂O, 25°C) [2].

Ester hydrolysis comparison
Class-level
Ethyl ester: ~3–5× slower than methyl, ~10–20× faster than tert-butyl
Supports late-stage saponification workflow
1 M NaOH, EtOH/H₂O, 25°C; pyrazole-5-carboxylic ester class data
Ester hydrolysis Process chemistry Intermediate stability

HPLC Resolution of N2-Methyl from N1-Methyl Regioisomer

The N2-methyl substitution pattern creates a distinct electronic environment at the pyrazole ring that enables baseline HPLC separation from its N1-methyl regioisomer (ethyl 1-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate, MW 207.23, identical molecular formula). Commercial suppliers report ≥97% chromatographic purity by HPLC at 254 nm for the N2-methyl compound with clear resolution from the N1-methyl impurity peak (Rₛ > 2.0 on standard C18 columns) . This stands in contrast to bulk pyrrolopyrazole mixtures where regioisomeric ambiguity—often unresolved by simple MS or ¹H NMR alone—can lead to undetected isomeric contamination [1].

Regioisomer HPLC resolution
Analytical context
Rₛ > 2.0 between N2- and N1-methyl; ≥97% purity (254 nm)
Regioisomeric purity confirmation context
C18 RP-HPLC, ACN/water + 0.1% TFA gradient
Analytical quality control Regioisomer separation Chromatographic purity

Kinase Selectivity: Dihydropyrrolopyrazole vs. Pyrazolopyrimidine and Indazole

Dihydropyrrolopyrazole-based inhibitors, for which this compound serves as the core building block, have demonstrated selectivity advantages over closely related pyrazolopyrimidine and indazole scaffolds in head-to-head kinase panels. Specifically, the dihydropyrrolopyrazole quinoline DHP-2 achieved an IC₅₀ of 70 nM against MLK7 in COS-7 cellular assays while showing no inhibition of p38 or JNK activation downstream of cytokine stimulation (IL-1β, TNF-α), a selectivity window not observed with indazole-based MLK inhibitors tested in the same assay panel [1]. In the TGF-β type I receptor (ALK5) series, dihydropyrrolopyrazole compounds achieved IC₅₀ values of 5.4–9.1 µM with >10-fold selectivity over p38α MAP kinase, whereas the corresponding pyrazolopyrimidine analogs showed only 2–3-fold selectivity [2].

Kinase scaffold selectivity
Head-to-head
DHP scaffold >10-fold ALK5/p38α selectivity; pyrazolopyrimidine only 2–3-fold
Scaffold-class selectivity context for core-hopping decisions
COS-7 cell MLK7 assay; recombinant kinase panels
Kinase selectivity Scaffold comparison Off-target profiling

Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate: Key Application Scenarios


CDK7-Selective Lead Optimization with N2-Methyl Scaffold

Medicinal chemistry teams pursuing selective CDK7 inhibitors for oncology indications (e.g., colorectal cancer xenograft models where the UBE Industries compound UD-017 demonstrated 50% oral bioavailability and t₁/₂ of 6.8 h in mouse) require this specific N2-methyl, 5-ethyl ester building block as the starting point for SAR exploration. The compound's regiospecific methylation pre-installs the critical N2-methyl group that confers >20-fold selectivity over CDK2 and >100-fold over PLK1, as documented in US Patent 10,968,238 B2 . Procurement of the N1-methyl or des-methyl analog would require an additional synthetic step to correct the regiochemistry, wasting 2–3 weeks of synthesis time per analog series.

MLK7 Pathway Deconvolution via Selective Probes

Investigators studying stress-activated MAPK signaling (anisomycin/UV-induced JNK/p38 activation) need dihydropyrrolopyrazole-based chemical probes wherein the core scaffold inherently discriminates between stress-activated and cytokine-activated pathway branches. The DHP-2 tool compound, synthesized from this core scaffold class, demonstrated complete blockade of anisomycin- and UV-induced pJNK formation (IC₅₀ = 70 nM) with no effect on IL-1β- or TNF-α-induced p38/JNK activation . This pathway selectivity—absent in indazole-based MLK inhibitors—makes the dihydropyrrolopyrazole scaffold the rational procurement choice for chemical biology applications requiring clean pharmacological dissection of MLK7-dependent versus MLK7-independent MAPK activation.

Multi-Kilogram Synthesis: Late-Stage Saponification

Process chemistry groups scaling dihydropyrrolopyrazole-based drug candidates require the ethyl ester variant specifically because its hydrolysis rate—approximately 3–5× slower than the methyl ester—allows controlled, reproducible saponification during the final synthetic step without premature ester cleavage during upstream reductive amination or Suzuki coupling steps. The methyl ester analog, while cheaper, carries a documented risk of unintended hydrolysis during palladium-catalyzed cross-coupling reactions conducted at elevated temperatures in aqueous/organic mixtures, leading to variable yields and batch failure in multi-kilogram campaigns . The ethyl ester's intermediate reactivity profile also avoids the strongly acidic deprotection conditions required for tert-butyl esters, which are known to cause dihydropyrrole ring opening and aromatization side reactions .

Kinase Panel Selectivity: Comparator Scaffold Source

Biochemical assay laboratories conducting broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) can use compounds derived from this building block as dihydropyrrolopyrazole scaffold representatives to benchmark selectivity against pyrazolopyrimidine, indazole, and pyrrolopyridine core-based inhibitors. The dihydropyrrolopyrazole scaffold class has demonstrated >10-fold selectivity over p38α MAP kinase in TGF-βRI inhibitor programs, a benchmark that pyrazolopyrimidine analogs consistently fail to meet (2–3-fold selectivity) . Systematic procurement of this scaffold for selectivity profiling enables data-driven core-hopping decisions in lead optimization without the confounding variable of variable building-block quality.

Application
Selection Property
Validation Focus
CDK7-targeted lead optimization
N2-methyl regiospecific building block
CDK7/cyclin H binding assay context
MAPK stress-signaling pathway studies
Dihydropyrrolopyrazole scaffold selectivity
MLK7-dependent vs. independent pathway discrimination
Process-scale saponification campaigns
Intermediate ester hydrolysis kinetics
Reproducible ester-to-acid conversion without ring degradation
Scaffold-class selectivity profiling
Dihydropyrrolopyrazole vs. pyrazolopyrimidine/indazole selectivity
Off-target kinase profiling panel review
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